molecular formula C9H11NO4S2 B13648003 Thiochromane-4-sulfonamide 1,1-dioxide

Thiochromane-4-sulfonamide 1,1-dioxide

Cat. No.: B13648003
M. Wt: 261.3 g/mol
InChI Key: PIZAIZWGQAKLSC-UHFFFAOYSA-N
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Description

Thiochromane-4-sulfonamide 1,1-dioxide: is a sulfur-containing heterocyclic compound with the molecular formula C9H11NO4S2 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a thiochromane ring system, which is a sulfur analog of chromane, and a sulfonamide group at the 4-position. The 1,1-dioxide designation indicates the presence of two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiochromane-4-sulfonamide 1,1-dioxide typically involves the reaction of thiochromane derivatives with sulfonamide reagents. One common method is the NH4I-mediated amination of sodium sulfinates, which provides an efficient and environmentally friendly route to sulfonamide compounds . This method tolerates a wide range of functional groups and yields sulfonamide products in reasonable to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene offer bulk manufacturing and sourcing services for this compound . The production process is designed to ensure high purity and consistency, making it suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Thiochromane-4-sulfonamide 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The sulfone group can be reduced to form thiols or sulfides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Sulfonic acids.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Thiochromane-4-sulfonamide 1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of thiochromane-4-sulfonamide 1,1-dioxide involves its ability to interact with molecular targets and pathways. For example, vinyl sulfones, which are structurally related, inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Further studies are required to fully elucidate the specific molecular targets and pathways involved in the action of this compound.

Comparison with Similar Compounds

Uniqueness: Thiochromane-4-sulfonamide 1,1-dioxide is unique due to the presence of both the sulfonamide and sulfone groups, which confer distinct chemical reactivity and biological activity. Its structural relationship with other sulfur-containing heterocycles makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromene-4-sulfonamide

InChI

InChI=1S/C9H11NO4S2/c10-16(13,14)9-5-6-15(11,12)8-4-2-1-3-7(8)9/h1-4,9H,5-6H2,(H2,10,13,14)

InChI Key

PIZAIZWGQAKLSC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1S(=O)(=O)N

Origin of Product

United States

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